molecular formula C15H24Cl2N2O B104104 N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride CAS No. 25027-85-4

N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride

Cat. No. B104104
CAS RN: 25027-85-4
M. Wt: 319.3 g/mol
InChI Key: NBESRSJZEXDBNU-UHFFFAOYSA-N
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Description

“N-((4-Chlorobutyl)methylamino)-2’,6’-acetoxylidide hydrochloride” appears to be a complex chemical compound. However, there seems to be a lack of specific information available for this exact compound. The closest related compound found is “(4-chlorobutyl)dimethylamine hydrochloride” with a CAS Number: 69749-71-91. This compound has a molecular weight of 172.11 and is typically in the form of a powder1.



Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. Unfortunately, specific synthesis information for “N-((4-Chlorobutyl)methylamino)-2’,6’-acetoxylidide hydrochloride” is not readily available. However, a related compound, “N-(4-Chlorobutyl)-N-methylcarbamoyl chloride” (CAS 302912-48-7), is mentioned in the context of chemical synthesis2.



Molecular Structure Analysis

The molecular structure of a compound can provide insights into its properties and potential applications. For “(4-chlorobutyl)dimethylamine hydrochloride”, the InChI Code is "1S/C6H14ClN.ClH/c1-8(2)6-4-3-5-7;/h3-6H2,1-2H3;1H"1. However, the specific molecular structure for “N-((4-Chlorobutyl)methylamino)-2’,6’-acetoxylidide hydrochloride” is not available.



Chemical Reactions Analysis

Specific chemical reactions involving “N-((4-Chlorobutyl)methylamino)-2’,6’-acetoxylidide hydrochloride” are not readily available. However, a Safety Data Sheet for a related compound, “N-(4-CHLOROBUTYL)-N-METHYLCARBAMYL” (CAS 302912-48-7), provides some information on handling and storage, which may indirectly suggest its reactivity3.



Physical And Chemical Properties Analysis

For “(4-chlorobutyl)dimethylamine hydrochloride”, it has a melting point of 110-112°C1. It is typically in the form of a powder1. However, specific physical and chemical properties for “N-((4-Chlorobutyl)methylamino)-2’,6’-acetoxylidide hydrochloride” are not available.


Future Directions

The future directions for “N-((4-Chlorobutyl)methylamino)-2’,6’-acetoxylidide hydrochloride” are not readily available. However, given that related compounds are used in the synthesis of pharmaceuticals and agrochemicals4, it is possible that this compound could have similar applications. Further research and experimentation would be needed to confirm this.


properties

IUPAC Name

4-chlorobutyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-methylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O.ClH/c1-12-7-6-8-13(2)15(12)17-14(19)11-18(3)10-5-4-9-16;/h6-8H,4-5,9-11H2,1-3H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBESRSJZEXDBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C[NH+](C)CCCCCl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride

CAS RN

25027-85-4
Record name 2',6'-Acetoxylidide, 2-((4-chlorobutyl)methylamino)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025027854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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